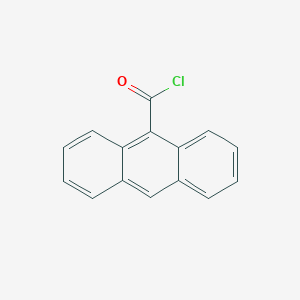

Anthracen-9-carbonylchlorid

Übersicht

Beschreibung

Anthracene-9-carbonyl chloride, also known as Anthracene-9-carbonyl chloride, is a useful research compound. Its molecular formula is C15H9ClO and its molecular weight is 240.68 g/mol. The purity is usually 95%.

The exact mass of the compound Anthracene-9-carbonyl chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Anthracene-9-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Anthracene-9-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Anthracenderivaten

Anthracen und seine Derivate wurden im Laufe der Jahre ausgiebig untersucht, da sie interessante photophysikalische, photochemische und biologische Eigenschaften aufweisen . Anthracen-9-carbonylchlorid kann als Ausgangsmaterial für die Synthese verschiedener Anthracenderivate verwendet werden.

Anwendung in OLEDs

Anthracenderivate werden derzeit für ihre Anwendung in organischen Leuchtdioden (OLEDs) erforscht . Die einzigartigen photophysikalischen Eigenschaften von Anthracen machen es für den Einsatz in diesen Geräten geeignet.

Anwendung in OFETs

Anthracenderivate werden auch für ihren Einsatz in organischen Feldeffekttransistoren (OFETs) untersucht . Die elektronischen Eigenschaften von Anthracen tragen zu seinem Potenzial in diesem Bereich bei.

Verwendung in Polymermaterialien

Die photophysikalischen Eigenschaften von Anthracen und seinen Derivaten machen sie relevant für die Entwicklung und Anwendung verschiedener organischer Materialien, wie z. B. polymerer Materialien .

Verwendung in Solarzellen

Es werden Forschungen durchgeführt, um die Verwendung von Anthracenderivaten in Solarzellen zu untersuchen . Die photovoltaischen Eigenschaften von Anthracen machen es zu einem potenziellen Kandidaten für diese Anwendung.

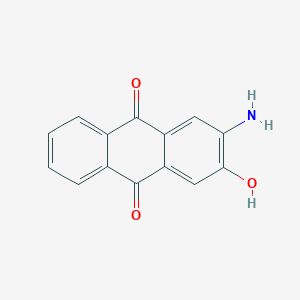

Antikrebsmittel

Anthrachinone, die aus Anthracen synthetisiert werden können, werden seit Jahrhunderten in verschiedenen therapeutischen Anwendungen eingesetzt . Der Anthrachinon-Anteil bildet den Kern verschiedener Antikrebsmittel .

Herstellung von supramolekularen Baugruppen

Aufgrund seiner stark konjugierten, plattenartigen Struktur und seiner einzigartigen photophysikalischen und chemischen Eigenschaften wurde Anthracen häufig für die Herstellung attraktiver und funktionaler supramolekularer Baugruppen verwendet .

Entwicklung neuer organischer Materialien

Anthracen und seine Derivate werden für ihr Potenzial bei der Entwicklung neuer organischer Materialien erforscht .

Wirkmechanismus

Target of Action

Anthracene-9-carbonyl chloride is a derivative of anthracene-9-carboxylic acid . The primary target of anthracene-9-carboxylic acid is chloride transport, where it exhibits a moderate to strong inhibitory action on PKA activated cardiac IcI .

Mode of Action

The compound interacts with its targets through a process known as acylation. It has been found to acylate low concentrations of hydroxy groups in aprotic organic solvents via an SN1 type mechanism .

Biochemical Pathways

They affect various pathways leading to inhibition of cancer cell proliferation, invasion, migration, metastasis, induction of cellular apoptosis, and tumour angiogenesis .

Result of Action

The result of Anthracene-9-carbonyl chloride’s action is largely dependent on its environment. For instance, it has been found that crystalline 9-anthracene carboxylic acid and a mononuclear complex constructed from this ligand show radical-induced photochromism and photomagnetism after Xe lamp light irradiation .

Action Environment

The action, efficacy, and stability of Anthracene-9-carbonyl chloride are influenced by environmental factors. For example, light irradiation can induce photochromism and photomagnetism in certain complexes of the compound . Additionally, the compound’s reactivity and subsequent actions can be influenced by the solvent used .

Safety and Hazards

When handling Anthracene-9-carbonyl Chloride, it is recommended to wear personal protective equipment/face protection. Ensure adequate ventilation. Avoid dust formation. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing. Keep containers tightly closed in a dry, cool and well-ventilated place .

Zukünftige Richtungen

Crystalline 9-anthracene carboxylic acid (9-AC) and a mononuclear complex constructed from this ligand were for the first time discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . This could open up new avenues for the development of optical switching, displays, and other devices .

Biochemische Analyse

Biochemical Properties

Anthracene-9-carbonyl chloride is known for its unusual reactivity. It has been found to undergo acylation of low concentrations of hydroxy groups in aprotic organic solvents via an S N 1 type mechanism

Cellular Effects

Related compounds such as anthracene-9-carboxylic acid have been found to inhibit calcium-activated chloride currents in various cell types

Molecular Mechanism

It is known to undergo acylation of hydroxy groups in aprotic organic solvents via an S N 1 type mechanism This suggests that it may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Anthracene-9-carbonyl chloride in laboratory settings. Related compounds such as anthracene-9-carboxylic acid have been found to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation

Metabolic Pathways

Anthracene derivatives have been found to be involved in various metabolic pathways

Eigenschaften

IUPAC Name |

anthracene-9-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJFOBQJXSGDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167566 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16331-52-5 | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016331525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene-9-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthracenecarbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

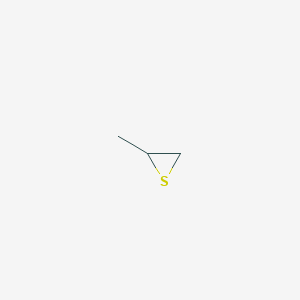

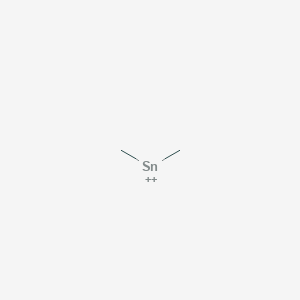

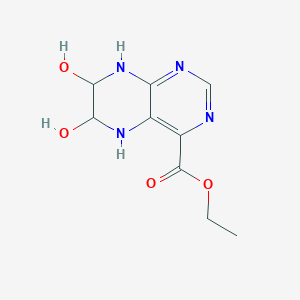

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

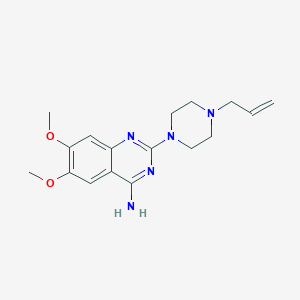

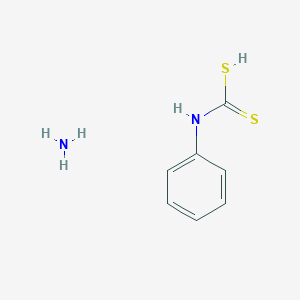

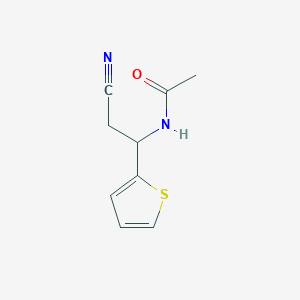

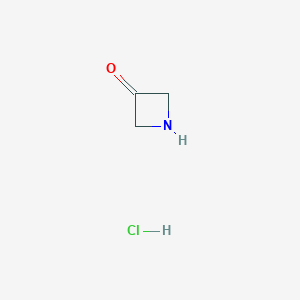

Feasible Synthetic Routes

Q1: How does Anthracene-9-carbonyl chloride interact with hydroxy compounds, and what are the downstream effects?

A1: Anthracene-9-carbonyl chloride reacts with hydroxy compounds via an unusual SN1 mechanism []. This reaction results in the formation of fluorescent and UV-active esters, enabling detection and quantification of the derivatized hydroxy compounds using techniques like High-Performance Liquid Chromatography (HPLC) [, ].

Q2: What are the applications of Anthracene-9-carbonyl chloride as a derivatizing agent?

A2: Anthracene-9-carbonyl chloride serves as a highly sensitive derivatizing agent for analyzing trace amounts of hydroxy compounds. Research demonstrates its effectiveness in quantifying diethylene glycol in wine using HPLC []. This suggests potential applications in food safety and quality control, alongside other areas requiring trace-level analysis of hydroxy compounds.

Q3: What is the structural characterization of Anthracene-9-carbonyl chloride?

A3: While the provided abstracts don't specify the molecular formula and weight of Anthracene-9-carbonyl chloride, they highlight its ability to form fluorescent and UV-active derivatives, suggesting the presence of an anthracene moiety contributing to these properties []. Further investigation into spectroscopic data, such as UV-Vis and fluorescence spectra, would provide a more comprehensive structural characterization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.